molecular formula C13H12N2O6 B11719524 Ethyl 3-[Hydroxy(4-nitrophenyl)methyl]isoxazole-4-carboxylate

Ethyl 3-[Hydroxy(4-nitrophenyl)methyl]isoxazole-4-carboxylate

Cat. No.: B11719524
M. Wt: 292.24 g/mol
InChI Key: APSKBQQQBHHMLY-UHFFFAOYSA-N
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Description

Ethyl 3-[Hydroxy(4-nitrophenyl)methyl]isoxazole-4-carboxylate is a nitroaromatic isoxazole derivative characterized by a hydroxy(4-nitrophenyl)methyl substituent at the 3-position of the isoxazole ring and an ethyl ester group at the 4-position.

Properties

Molecular Formula

C13H12N2O6

Molecular Weight

292.24 g/mol

IUPAC Name

ethyl 3-[hydroxy-(4-nitrophenyl)methyl]-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C13H12N2O6/c1-2-20-13(17)10-7-21-14-11(10)12(16)8-3-5-9(6-4-8)15(18)19/h3-7,12,16H,2H2,1H3

InChI Key

APSKBQQQBHHMLY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CON=C1C(C2=CC=C(C=C2)[N+](=O)[O-])O

Origin of Product

United States

Preparation Methods

Method 1: Cyclization with Hydroxylamine

Reagents/Conditions Steps Yield Source
Ethyl ethoxymethyleneacetoacetate + sodium acetate + hydroxylamine sulfateCyclization in ethanol or DMF, followed by acidification85% (crude yield)
Ethyl acetoacetate + substituted aromatic nitriles + TiCl₄ → intermediate enone → hydroxylamine hydrochlorideCyclization in ethanol under reflux52–83%

Mechanism :

  • Enone Formation : Ethyl acetoacetate reacts with aromatic nitriles under acidic conditions (e.g., TiCl₄) to form α,β-unsaturated ketones (enones).

  • Cyclization : Hydroxylamine hydrochloride attacks the enone, forming a β-enaminone intermediate, which cyclizes to yield the isoxazole ring.

Introduction of the 4-Nitrophenylmethyl Group

The hydroxy(4-nitrophenyl)methyl substituent is introduced via nucleophilic substitution or cross-coupling reactions .

Method 2: Nucleophilic Substitution

Reagents/Conditions Steps Yield Source
Ethyl isoxazole-4-carboxylate + 4-nitrobenzaldehyde + indium triflateCondensation in 2-propanol, 82°C, 4 hours74–84%
Isoxazole ester + 4-nitrophenylboronic acid + Pd(PPh₃)₄Suzuki-Miyaura coupling in DMF/H₂O, 100°C50–79%

Key Steps :

  • Condensation : 4-Nitrobenzaldehyde reacts with the isoxazole ester under acidic catalysis (e.g., indium triflate) to form a Schiff base intermediate.

  • Reduction : Hydrogenation (e.g., Pd/C) reduces the imine to a hydroxymethyl group.

Functional Group Modifications

Post-cyclization modifications are critical for achieving the final structure.

Method 3: Esterification and Purification

Reagents/Conditions Steps Yield Source
3-Methyl-1H-pyrazole-4-carboxylic acid + ethanol + H₂SO₄Esterification at 85°C, 20 hours58%
Crude product + ethyl acetate/hexaneRecrystallization>95% purity

Notes :

  • Crystallization in ethyl acetate/hexane enhances purity, as seen in pyrazole analogs.

  • Sulfuric acid catalyzes esterification, though yields vary depending on reaction time.

Alternative Routes: Cross-Coupling Reactions

For regioselective synthesis, Suzuki coupling is employed to attach aryl groups.

Method 4: Palladium-Catalyzed Coupling

Reagents/Conditions Steps Yield Source
Ethyl isoxazole-4-carboxylate + 4-nitrophenylboronic acid + Pd(PPh₃)₄DMF/water, K₂CO₃, 100°C50–79%
Brominated isoxazole intermediate + nitrophenylboronic acidMicrowave-assisted coupling, 120°C, 1 hour70–85%

Mechanism :

  • Oxidative Addition : Palladium inserts into the C–Br bond of the brominated isoxazole.

  • Transmetallation : Boronic acid transfers its aryl group to Pd.

  • Reductive Elimination : Forms the C–C bond, releasing Pd(0).

Challenges and Optimization Strategies

  • Regioselectivity : Competing pathways (e.g., 1,3- vs. 1,5-substitution) require careful control of solvent and catalyst.

  • Yield Variability : Electron-withdrawing groups (e.g., –NO₂) reduce reaction efficiency; longer reaction times may be needed.

Summary of Key Methods

Method Key Reagents Conditions Yield Advantages
CyclizationHydroxylamine, TiCl₄Ethanol, reflux52–83%High regioselectivity
Suzuki CouplingPd(PPh₃)₄, K₂CO₃DMF/H₂O, 100°C50–79%Direct aryl attachment
CondensationIndium triflate, 2-propanol82°C, 4 hours74–84%Mild, scalable

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[Hydroxy(4-nitrophenyl)methyl]isoxazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product is formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Ethyl 3-[Hydroxy(4-nitrophenyl)methyl]isoxazole-4-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-[Hydroxy(4-nitrophenyl)methyl]isoxazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

Nitrophenyl vs. Pyridyl or Methoxyphenyl Groups
  • Ethyl 3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylate (CAS 61149-51-7) Key Difference: Replaces the 4-nitrophenyl group with a 3-pyridyl moiety. This substitution may enhance solubility in polar solvents but reduce stability under acidic conditions .
  • Ethyl 4-(4-Methoxybenzoyl)isoxazole-3-carboxylate (CAS 952182-69-3)

    • Key Difference : Features a 4-methoxybenzoyl group instead of the nitro-substituted hydroxyphenylmethyl chain.
    • Implications : The methoxy group is electron-donating, increasing electron density on the aromatic ring. This may improve stability in oxidative environments but reduce electrophilic reactivity compared to the nitro analog .
Ester Group Variations
  • Methyl 3-[Hydroxy(4-nitrophenyl)methyl]isoxazole-4-carboxylate (CAS 2006277-45-6) Key Difference: Ethyl ester replaced by a methyl ester. Implications: The methyl group reduces molecular weight (278.22 g/mol vs. ~292.25 g/mol for the ethyl analog) and may alter lipophilicity, affecting membrane permeability in biological systems.

Physicochemical Properties of Isoxazole Derivatives

The table below compares physical properties of this compound with structurally related compounds:

Compound Name Substituent(s) Melting Point (°C) Molecular Weight (g/mol) Key References
This compound 4-nitrophenyl, ethyl ester Not reported ~292.25
Mthis compound 4-nitrophenyl, methyl ester Not reported 278.22
Ethyl 3-(10-chloro-9-anthryl)-5-[2-hydroxy-2-phenyl-ethyl]isoxazole-4-carboxylate Anthryl, phenyl, ethyl ester 119–121 ~457.90
Ethyl 5-amino-4-(4-methoxyphenyl)isoxazole-3-carboxylate 4-methoxyphenyl, amino, ethyl ester Not reported 276.28
Ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate 4-hydroxyphenyl, oxazole, ethyl ester Not reported 247.25

Notes:

  • The 4-nitrophenyl derivatives (target compound and methyl analog) exhibit higher molecular weights compared to methoxy- or hydroxyphenyl analogs due to the nitro group’s mass contribution.
  • Anthryl-substituted analogs (e.g., compound 3f in ) show higher melting points (~119–121°C), likely due to increased π-π stacking interactions from the bulky anthracene moiety .

Biological Activity

Ethyl 3-[Hydroxy(4-nitrophenyl)methyl]isoxazole-4-carboxylate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C12H10N2O6C_{12}H_{10}N_{2}O_{6} and a molecular weight of approximately 278.22 g/mol. Its isoxazole structure incorporates a hydroxyl group and a nitrophenyl moiety, which are crucial for its biological activity. The compound's reactivity is influenced by these functional groups, allowing it to participate in various chemical reactions that are essential for modifying its structure for specific applications.

The biological activity of this compound is primarily attributed to the following mechanisms:

  • Anti-inflammatory Properties : The presence of the nitrophenyl group may influence pathways related to inflammation, potentially offering therapeutic benefits in inflammatory diseases.
  • Anticancer Activity : Similar compounds have demonstrated interactions with enzymes and receptors involved in cancer cell proliferation and survival. This compound may exhibit similar properties, making it a candidate for further anticancer studies.

Research Findings

Several studies have investigated the biological effects of isoxazole derivatives, including this compound. Key findings include:

  • Cellular Studies : Research indicates that compounds with similar structures can inhibit tumor growth in various cancer cell lines. For instance, derivatives tested against lung cancer cells showed promising anticancer activities, with some compounds exhibiting significant inhibition compared to standard treatments like doxorubicin .
  • Enzyme Interaction : Isoxazole derivatives have been shown to interact with protein kinases and phosphodiesterases, which are critical in regulating cellular functions involved in disease pathways . Understanding these interactions could lead to the development of new therapeutic agents targeting specific diseases.

Case Studies

A few notable case studies highlight the potential of this compound:

  • Study on Anticancer Activity : A study evaluated various isoxazole compounds for their efficacy against lung cancer A549 cells. Among those tested, several derivatives exhibited excellent anticancer activity, suggesting that modifications in the isoxazole structure could enhance bioactivity .
  • Electrochemical Behavior : Another investigation focused on the electrochemical properties of isoxazoles, revealing their potential as antioxidant agents. This study emphasizes the importance of understanding the electrochemical behavior of such compounds for developing novel drug-like candidates .

Comparative Analysis

To better understand the significance of this compound within its class, a comparison with structurally similar compounds is provided below:

Compound NameStructureNotable Features
Mthis compoundStructureLacks ethyl ester but retains bioactivity
Ethyl 5-methylisoxazole-4-carboxylateStructureMethyl substitution alters reactivity
Ethyl 3-(hydroxymethyl)isoxazole-4-carboxylic acidStructureHydroxymethyl instead of nitrophenol

This table illustrates how specific substitutions can influence biological activity and reactivity, making this compound particularly interesting for further study.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing Ethyl 3-[Hydroxy(4-nitrophenyl)methyl]isoxazole-4-carboxylate?

  • Methodological Answer : The compound is typically synthesized via cyclization reactions or condensation of precursors like propargylic carbamates with nitrile oxides. Key steps include:

  • Cycloaddition : Use alkynes and nitrile oxides catalyzed by Cu(I) or Ru(II) under mild conditions (40–60°C, dichloromethane solvent) to form the isoxazole core .
  • Substitution : Introduce the 4-nitrophenoxy group via nucleophilic aromatic substitution (e.g., using 4-nitrophenol and a base like K₂CO₃ in ethanol under reflux) .
  • Optimization : Control reaction time (6–12 hours) and temperature (reflux at 80°C) to achieve yields >70%. Purification via recrystallization (ethanol/water) or column chromatography (hexane/ethyl acetate) is critical .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For example, the isoxazole C-H proton appears as a singlet near δ 6.5–7.0 ppm, while the 4-nitrophenyl group shows aromatic peaks at δ 7.5–8.3 ppm .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 307.27 for C₁₄H₁₄N₂O₆) .
  • X-ray Crystallography : Resolve bond lengths (e.g., isoxazole N-O bond ≈1.36 Å) and dihedral angles using SHELXL for refinement .

Q. What structural features influence its reactivity and biological activity?

  • Methodological Answer :

  • Isoxazole Core : The electron-deficient ring participates in cycloadditions and hydrogen bonding with biological targets .
  • 4-Nitrophenoxy Group : Enhances electrophilicity for nucleophilic substitutions and π-π stacking in enzyme binding .
  • Ethyl Ester : Modifies solubility (logP ≈2.1) and serves as a prodrug moiety for hydrolysis in vivo .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in spectroscopic assignments?

  • Methodological Answer : Discrepancies in NMR signals (e.g., overlapping aromatic peaks) can be addressed by:

  • Single-Crystal X-ray Diffraction : Resolve absolute configuration and confirm substituent orientation. For example, a study on a similar isoxazole derivative revealed a dihedral angle of 85° between the isoxazole and phenyl rings, clarifying NOE correlations .
  • SHELX Refinement : Use HKLF 4 format for twinned data or high-resolution datasets to refine anisotropic displacement parameters .

Q. What strategies optimize enantioselective synthesis of chiral derivatives?

  • Methodological Answer :

  • Catalytic Asymmetric Reduction : Apply Corey-Bakshi-Shibata (CBS) reduction with a chiral oxazaborolidine catalyst (e.g., 10 mol% (R)-Me-CBS) to convert ketones to secondary alcohols (e.g., 79% yield, 92% ee for a related anthracene-isoxazole hybrid) .
  • Chiral Chromatography : Separate enantiomers using a Chiralpak IA column (hexane/isopropanol, 90:10) .

Q. How do computational methods predict pharmacological interactions?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding to targets like COX-2 (PDB: 5KIR). The 4-nitrophenyl group shows strong van der Waals interactions with hydrophobic pockets (ΔG ≈ -9.2 kcal/mol) .
  • MD Simulations : Assess stability of protein-ligand complexes (e.g., RMSD <2.0 Å over 100 ns) using GROMACS .

Q. What experimental approaches validate its mechanism of action in biological systems?

  • Methodological Answer :

  • Kinetic Assays : Measure IC₅₀ against enzymes (e.g., α-glucosidase inhibition via UV-Vis at 405 nm) .
  • Cellular Uptake Studies : Use fluorescent analogs (e.g., BODIPY-labeled derivatives) tracked via confocal microscopy .

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